Cas no 28839-49-8 (2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione)

2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a tetrahydroisoindole-dione core with a methyl substituent at the 2-position. This structure imparts stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its saturated ring system enhances solubility and bioavailability, while the dione moiety offers versatile functionalization potential. The compound is often utilized in the preparation of biologically active molecules due to its rigid scaffold and compatibility with various reaction conditions. High purity and consistent quality ensure reliable performance in research and industrial applications.
2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione structure
28839-49-8 structure
Product Name:2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
CAS No:28839-49-8
MF:C9H11NO2
MW:165.189142465591
CID:263392
PubChem ID:34357
Update Time:2025-05-19

2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione Chemical and Physical Properties

Names and Identifiers

    • 1H-Isoindole-1,3(2H)-dione,4,5,6,7-tetrahydro-2-methyl-
    • 2-methyl-4,5,6,7-tetrahydroisoindole-1,3-dione
    • AKOS006276831
    • S25KLY8TPS
    • 2-methyl-2,3,4,5,6,7-hexahydro-1H-isoindole-1,3-dione
    • Phthalimide, 3,4,5,6-tetrahydro-N-methyl-
    • BRN 1528408
    • 1-CYCLOHEXENE-1,2-DICARBOXIMIDE, N-METHYL-
    • N-Methyl-3,4,5,6-tetrahydrophthalimide
    • SCHEMBL46223
    • N-Methyl-1-cyclohexene-1,2-dicarboximide
    • N-Methyl-1-cyclophene-1,2-dicarboximide
    • 28839-49-8
    • 2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione #
    • N-Methyl-1,2-dicarboximide 1-cyclohexene
    • KQPBJYADGVCRIC-UHFFFAOYSA-N
    • 4,5,6,7-Tetrahydro-2-methyl-1H-isoindole-1,3(2H)-dione
    • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-methyl-
    • 2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
    • DTXSID70183036
    • Inchi: 1S/C9H11NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H2,1H3
    • InChI Key: KQPBJYADGVCRIC-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(C(N1C)=O)CCCC2

Computed Properties

  • Exact Mass: 165.07903
  • Monoisotopic Mass: 165.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 37.4A^2

Experimental Properties

  • Density: 1.1603 (rough estimate)
  • Boiling Point: 293.03°C (rough estimate)
  • Flash Point: 133.6°C
  • Refractive Index: 1.5270 (estimate)
  • PSA: 37.38

2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M297640-1mg
2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
28839-49-8
1mg
$190.00 2023-05-18
TRC
M297640-10mg
2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
28839-49-8
10mg
$1499.00 2023-05-18

Additional information on 2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione

Introduction to 2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS No. 28839-49-8)

2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and promising biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 28839-49-8, belongs to the class of isoindole derivatives, which are known for their diverse pharmacological properties. The presence of a methyl group at the 2-position and the incorporation of a dione moiety contribute to its distinct chemical and biological profile, making it a subject of extensive research in drug discovery and development.

The molecular structure of 2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione consists of a partially saturated isoindole core with two carbonyl groups positioned at the 1 and 3 positions. This structural motif is reminiscent of several bioactive natural products and synthetic intermediates that have demonstrated efficacy in various therapeutic settings. The tetrahydro portion of the molecule suggests a degree of flexibility, which can influence its interactions with biological targets. Such structural attributes make it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity.

In recent years, there has been growing interest in exploring the pharmacological potential of isoindole derivatives. Among these, 2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione has emerged as a compound of considerable interest due to its reported biological activities. Preliminary studies have indicated that this molecule exhibits properties that are relevant to several therapeutic areas, including anti-inflammatory and analgesic effects. These findings are particularly noteworthy given the ongoing efforts to develop novel treatments for chronic inflammatory conditions and pain management.

The dione functional group in 2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione plays a crucial role in determining its reactivity and biological interactions. Diones are known to participate in various chemical transformations that can be exploited in synthetic chemistry for the development of more complex molecules. Additionally, the isoindole core is a privileged scaffold in medicinal chemistry due to its presence in several bioactive compounds. For instance, derivatives of isoindole have been investigated for their potential roles in modulating neurotransmitter systems and have shown promise in preclinical models of neurological disorders.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and biological targets. These studies have highlighted the compound's ability to bind to specific receptors and enzymes involved in inflammatory pathways. Such insights are invaluable for rational drug design and for optimizing lead compounds towards clinical candidates. The integration of experimental data with computational predictions has allowed researchers to refine their understanding of how structural modifications can enhance potency and selectivity.

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione presents unique challenges due to its complex heterocyclic structure. However, modern synthetic methodologies have enabled more efficient access to this compound compared to traditional approaches. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the desired framework with high enantioselectivity. These advancements not only improve the scalability of production but also open up new avenues for structural diversification.

In conclusion,2-Methyl-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS No. 28839-49-8) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it an attractive candidate for further investigation into therapeutic applications. As research continues to uncover new insights into its pharmacological profile,this molecule is likely to play an important role in the development of novel treatments for various diseases.

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